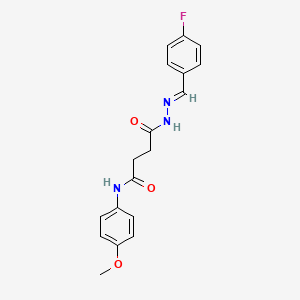![molecular formula C24H23NO7S B11547782 diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11547782.png)
diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a chromenone moiety, a thiophene ring, and ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Chromenone Moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling of the Chromenone and Thiophene Units: The chromenone and thiophene units can be coupled through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions to yield the diethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The chromenone moiety can undergo oxidation reactions to form quinones.
Reduction: The carbonyl groups in the chromenone and ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones from the chromenone moiety.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The chromenone moiety may interact with biological targets through hydrogen bonding and π-π stacking interactions, while the thiophene ring may participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Diethyl 3-methyl-5-({[2-oxo-8-(prop-2-en-1-yl)-2H-chromen-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate: Similar compounds include other chromenone-thiophene hybrids and derivatives with variations in the ester or amide functionalities.
Uniqueness
Structural Features: The combination of chromenone and thiophene rings with ester functionalities is unique and provides a distinct set of chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity and potential for modification.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H23NO7S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
diethyl 3-methyl-5-[(2-oxo-8-prop-2-enylchromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-5-9-14-10-8-11-15-12-16(22(27)32-18(14)15)20(26)25-21-17(23(28)30-6-2)13(4)19(33-21)24(29)31-7-3/h5,8,10-12H,1,6-7,9H2,2-4H3,(H,25,26) |
InChI 键 |
GLPIBPILBVCPGE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547702.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11547704.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547710.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)

![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)
![4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11547750.png)
![3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
![2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11547755.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11547763.png)
![2-(benzylsulfanyl)-N'-{(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylidene}propanehydrazide](/img/structure/B11547774.png)
![ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11547778.png)